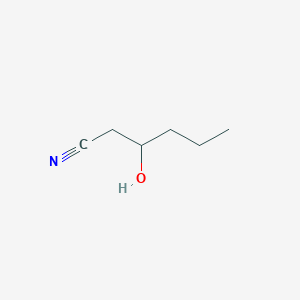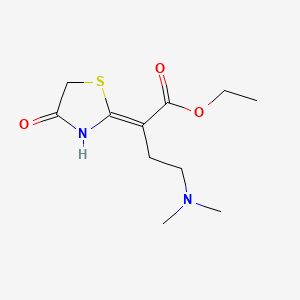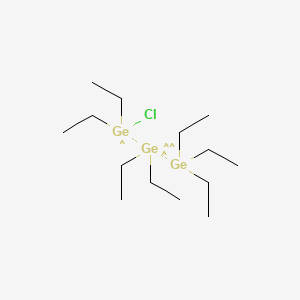
3-Hydroxyhexanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxyhexanenitrile is an organic compound with the molecular formula C6H11NO It is a hydroxynitrile, meaning it contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Hydroxyhexanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. For example, the reaction of pentanal with hydrogen cyanide in the presence of a base catalyst can yield this compound . The reaction typically involves the following steps:
- The cyanide ion attacks the carbonyl carbon to form a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxyhexanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a nitrile-aldehyde or nitrile-ketone.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrile-aldehydes or nitrile-ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxyhexanenitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its functional groups.
Material Science: Utilized in the production of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.
Wirkmechanismus
The mechanism of action of 3-Hydroxyhexanenitrile involves its functional groups. The hydroxy group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various reactions. These interactions can influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyhexanenitrile: Similar structure but with the hydroxy group on the second carbon.
3-Hydroxybutanenitrile: Shorter carbon chain but similar functional groups.
3-Hydroxyheptanenitrile: Longer carbon chain but similar functional groups.
Uniqueness: 3-Hydroxyhexanenitrile is unique due to its specific carbon chain length and the position of its functional groups
Eigenschaften
CAS-Nummer |
24951-13-1 |
|---|---|
Molekularformel |
C6H11NO |
Molekulargewicht |
113.16 g/mol |
IUPAC-Name |
3-hydroxyhexanenitrile |
InChI |
InChI=1S/C6H11NO/c1-2-3-6(8)4-5-7/h6,8H,2-4H2,1H3 |
InChI-Schlüssel |
YUGSARGCZUIABE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)


![1-([1,1'-Biphenyl]-4-yl)-2-bromo-2-phenylethan-1-one](/img/structure/B14702180.png)




![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)

